molecular formula C23H24FN3O4 B12275387 3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B12275387
M. Wt: 425.5 g/mol
InChI Key: NOLXDPGIZLMULQ-UHFFFAOYSA-N
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Description

3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a fluoro-methoxybenzoyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is unique due to the combination of its quinazolinone core, piperidine ring, and fluoro-methoxybenzoyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

3-[[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

InChI

InChI=1S/C23H24FN3O4/c1-30-17-4-5-18-20(12-17)25-14-27(23(18)29)13-15-7-9-26(10-8-15)22(28)16-3-6-21(31-2)19(24)11-16/h3-6,11-12,14-15H,7-10,13H2,1-2H3

InChI Key

NOLXDPGIZLMULQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F

Origin of Product

United States

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